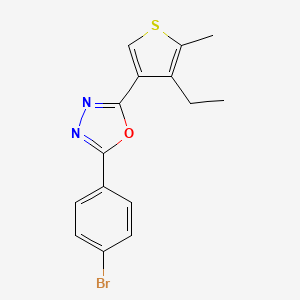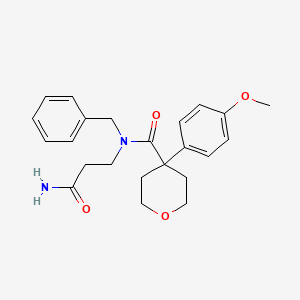![molecular formula C17H13N5O3 B4622237 7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
Synthesis Analysis
Synthesis of compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class typically involves multi-component reactions. For instance, Komykhov et al. (2017) reported the synthesis of similar compounds through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH (Komykhov et al., 2017). El Ashry et al. (1998) described a novel alkylation process using triethyl orthoformate as a cyclizing agent for the synthesis of similar compounds (El Ashry et al., 1998).
Molecular Structure Analysis
The molecular structure of related triazolopyrimidine derivatives has been characterized using techniques like X-ray single crystal diffraction and spectroscopic methods, as outlined by Lahmidi et al. (2019) (Lahmidi et al., 2019). These techniques are crucial for confirming the geometry and electronic structure of the synthesized compounds.
Chemical Reactions and Properties
The chemical reactivity of triazolopyrimidine derivatives is often explored through their ability to undergo various chemical transformations. Zemlyanaya et al. (2018) investigated the chemical transformations of similar compounds in reactions with diverse electronic nature reagents (Zemlyanaya et al., 2018).
Scientific Research Applications
Synthetic Methods and Chemical Reactivity
Synthesis and Characterization : Research on related compounds involves the synthesis and characterization of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin derivatives through multi-step chemical reactions. These processes often explore the chemical reactivity of precursors like triazoles and pyrimidines under various conditions, contributing to the development of novel synthetic methods in heterocyclic chemistry (Komykhov et al., 2017), (Hassneen & Abdallah, 2003).
Novel Fused Derivatives : The creation of novel fused derivatives, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcases the extension of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core into other heterocyclic systems. This research paves the way for the exploration of new compounds with potential biological activities (Nagaraju et al., 2013).
Biological Activities
Antimicrobial and Antifungal Activities : Studies on structurally related compounds have reported antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new therapeutic agents. This includes investigations into the antimicrobial efficacy of various synthesized derivatives, indicating the relevance of such compounds in medicinal chemistry and pharmaceutical research (El-Agrody et al., 2001), (Abu‐Hashem & Gouda, 2017).
properties
IUPAC Name |
11-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-19-17-18-7-12-13(22(17)20-10)4-5-21(16(12)23)8-11-2-3-14-15(6-11)25-9-24-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUZKIBEWDMRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)
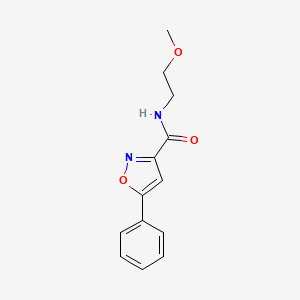
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)
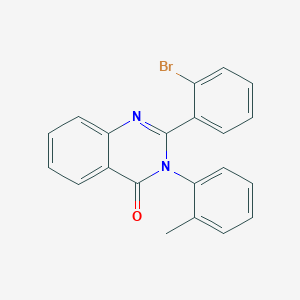
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
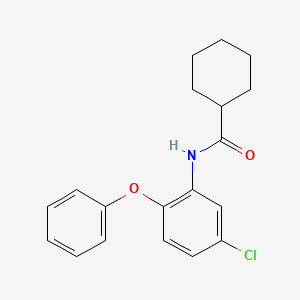
![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)
